molecular formula C12H11FN2O3 B8324223 Ethyl 1-(4-fluorophenyl)-5-hydroxypyrazole-4-carboxylate

Ethyl 1-(4-fluorophenyl)-5-hydroxypyrazole-4-carboxylate

Cat. No. B8324223
M. Wt: 250.23 g/mol
InChI Key: ZNOFGQQKZSCTSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(4-fluorophenyl)-5-hydroxypyrazole-4-carboxylate is a useful research compound. Its molecular formula is C12H11FN2O3 and its molecular weight is 250.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(4-fluorophenyl)-5-hydroxypyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(4-fluorophenyl)-5-hydroxypyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 1-(4-fluorophenyl)-5-hydroxypyrazole-4-carboxylate

Molecular Formula

C12H11FN2O3

Molecular Weight

250.23 g/mol

IUPAC Name

ethyl 2-(4-fluorophenyl)-3-oxo-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C12H11FN2O3/c1-2-18-12(17)10-7-14-15(11(10)16)9-5-3-8(13)4-6-9/h3-7,14H,2H2,1H3

InChI Key

ZNOFGQQKZSCTSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNN(C1=O)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of (4-fluorophenyl)hydrazine•hydrochloride (3 g, 18 mmol) and water (75 mL) were added potassium carbonate (5.6 g, 40 mmol) and diethyl ethoxymethylenemalonate (4.8 g, 22 mmol), and the mixture was heated under reflux for 7 hr. After cooling to room temperature, the mixture was washed with ethyl acetate. 6N Aqueous hydrochloric acid solution was added to the separated aqueous layer under ice-cooling. The precipitated solid was collected by filtration, washed with water and ethyl acetate/hexane (1/10), and dried under reduced pressure to give the title compound (2.2 g, 48%) as a yellow solid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Two
Yield
48%

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